1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione
Overview
Description
1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is a chemical compound that belongs to the family of pyrrolidinedione derivatives. This compound has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This compound has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of inflammation and pain. It has also been shown to reduce seizure activity in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione in lab experiments is its high yield of synthesis. This compound is also relatively stable, making it easy to handle and store. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and activity in vivo.
Future Directions
There are several future directions for the study of 1-ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione. One potential direction is the development of new drugs based on this compound for the treatment of various diseases such as inflammation, pain, and epilepsy. Another direction is the study of the mechanism of action of this compound to better understand its effects on the central nervous system. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its activity in vivo.
Scientific Research Applications
1-Ethyl-3-{4-[(4-methoxyphenyl)amino]-1-piperidinyl}-2,5-pyrrolidinedione has been studied extensively for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
1-ethyl-3-[4-(4-methoxyanilino)piperidin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-3-21-17(22)12-16(18(21)23)20-10-8-14(9-11-20)19-13-4-6-15(24-2)7-5-13/h4-7,14,16,19H,3,8-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLFGXGEXMUKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(C1=O)N2CCC(CC2)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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